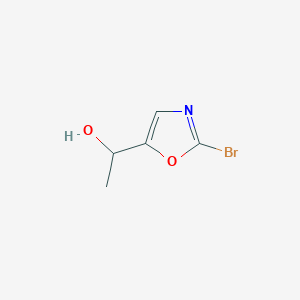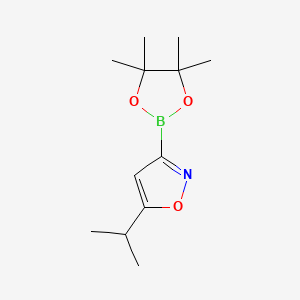![molecular formula C26H29BrO3Si B13137504 ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane CAS No. 1956354-89-4](/img/structure/B13137504.png)
((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane: is a complex organic compound with the molecular formula C26H29BrO3Si and a molecular weight of 497.49616 g/mol . This compound is characterized by the presence of a bromine atom, two phenyl groups, a benzo[d][1,3]dioxole moiety, and a tert-butyl dimethylsilane group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane typically involves multiple steps, starting from readily available precursorsThe final step involves the protection of the hydroxyl group with tert-butyl dimethylsilane under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation or conventional heating can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of new drugs or as a probe to study biological processes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The bromine atom and the benzo[d][1,3]dioxole moiety play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a carboxaldehyde group instead of the tert-butyl dimethylsilane group.
2,2-Diphenylbenzo[d][1,3]dioxole: This compound lacks the bromine atom and the tert-butyl dimethylsilane group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of the bromine atom, the benzo[d][1,3]dioxole moiety, and the tert-butyl dimethylsilane group makes ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane unique. These functional groups contribute to its reactivity and versatility in various scientific applications .
Propriétés
Numéro CAS |
1956354-89-4 |
|---|---|
Formule moléculaire |
C26H29BrO3Si |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
(6-bromo-2,2-diphenyl-1,3-benzodioxol-5-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C26H29BrO3Si/c1-25(2,3)31(4,5)28-18-19-16-23-24(17-22(19)27)30-26(29-23,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-17H,18H2,1-5H3 |
Clé InChI |
MBXTWAZWTSAVEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1Br)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
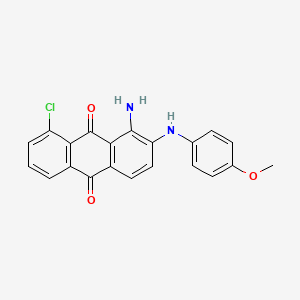
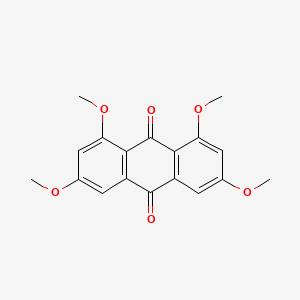
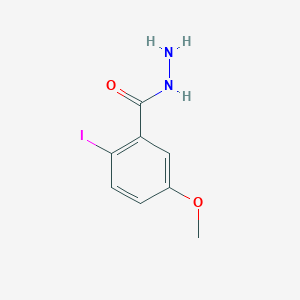

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

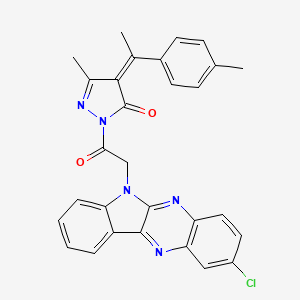
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
